Benzotriazol-2-yl-acetic acid
Overview
Description
Benzotriazol-2-yl-acetic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Benzotriazol-2-yl-acetic acid, through its derivatives, demonstrates significant antibacterial activity. The synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives has shown effectiveness against various bacterial strains, including E. coli and S. aureus (Rani et al., 2021).
Antifungal Agents
In the realm of antifungal applications, this compound derivatives, specifically azetidinones, have shown moderate to good activity against Candida albicans, a common fungal pathogen (Toraskar et al., 2009).
Coordination Polymers
The compound has been utilized in the creation of coordination polymers with metals like manganese, displaying moderate biological activities, including antibacterial and antifungal properties (Ma et al., 2015).
Synthesis of Pyridines and Pyrid-2-ones
This compound aids in the synthesis of pyridines and pyrid-2-ones, compounds that have wide applications in organic chemistry and pharmaceutical research (Katritzky et al., 1997).
Hydrothermal Synthesis
It is used in hydrothermal synthesis to create novel coordination compounds, demonstrating the versatility of this compound in synthesizing complex molecular structures (Wang et al., 2011).
Electronic and Optical Studies
This compound derivatives are used in the study of electronic and optical properties of polymers, indicating its potential in materials science and engineering (Kaya et al., 2011).
Antiinflammatory and Antinociceptive Activities
Some derivatives of this compound have shown potential in treating inflammation and pain, indicating its therapeutic applications (Boido et al., 2003).
Future Directions
The synthesis of benzotriazole compounds, including Benzotriazol-2-yl-acetic acid, has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . Future research may focus on developing new benzotriazole-mediated heterocyclic skeletons and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
Benzotriazol-2-yl-acetic acid, also known as 2-carboxymethyl-2h-benzotriazole, is a derivative of benzotriazole . Benzotriazole derivatives have been found to interact with a variety of targets in biological systems . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . .
Mode of Action
Benzotriazole derivatives, in general, are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These diverse non-covalent interactions could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzotriazole is known to be highly stable , which could potentially impact the bioavailability of its derivatives.
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzotriazole UV stabilizers, a group of industrial chemicals used in various consumer products and industrial applications, have been detected in all environmental matrices . Humans are exposed to these chemicals from environmental media, food, personal care products, and consumer products . As a result, these chemicals have been detected in human breast milk, attracting researchers and regulatory bodies worldwide .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in Benzotriazol-2-yl-acetic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Cellular Effects
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including antibacterial and antiviral activity .
Molecular Mechanism
The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems .
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .
Metabolic Pathways
Benzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKBZMURLITOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349409 | |
Record name | Benzotriazol-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-68-7 | |
Record name | Benzotriazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriazol-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-donating ability of Benzotriazol-2-yl-acetic acid (specifically, bis(2H-benzotriazol-2-yl)acetic acid) compare to other common ligands like bis(1H-pyrazol-1-yl)acetic acid?
A1: Research suggests that bis(2H-benzotriazol-2-yl)acetic acid acts as a weaker electron-donating ligand compared to bis(1H-pyrazol-1-yl)acetic acid. This conclusion is based on both experimental infrared spectroscopy data and Density Functional Theory (DFT) calculations performed on a manganese tricarbonyl complex incorporating the bis(2H-benzotriazol-2-yl)acetic acid ligand. [] You can find more details about the specific complex and the study in the paper titled "N,N,O Ligands Based on Triazoles and Transition Metal Complexes Thereof" [].
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